molecular formula C17H14BrFN2O B12617364 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919291-79-5

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one

Cat. No.: B12617364
CAS No.: 919291-79-5
M. Wt: 361.2 g/mol
InChI Key: KPSGVBKNRLHROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one is a brominated isoquinolinone derivative featuring a 3-fluoroazetidine substituent at the 6-position. The benzo[h]isoquinolin-1(2h)-one core is a heterocyclic scaffold of significant pharmacological interest due to its structural similarity to bioactive alkaloids and synthetic pharmaceuticals.

Properties

CAS No.

919291-79-5

Molecular Formula

C17H14BrFN2O

Molecular Weight

361.2 g/mol

IUPAC Name

9-bromo-6-[(3-fluoroazetidin-1-yl)methyl]-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C17H14BrFN2O/c18-12-1-2-14-11(7-21-8-13(19)9-21)5-10-3-4-20-17(22)16(10)15(14)6-12/h1-6,13H,7-9H2,(H,20,22)

InChI Key

KPSGVBKNRLHROR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[h]isoquinolinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as ortho-substituted benzylamines and phthalic anhydride.

    Introduction of the bromine atom: Bromination of the benzo[h]isoquinolinone core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the 3-fluoroazetidin-1-yl methyl group: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced using a suitable azetidine derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[h]isoquinolinones.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one exhibit promising antimicrobial properties. For instance, derivatives of isoquinoline have been tested against various bacterial strains, showing significant inhibition rates. The mechanism often involves interference with bacterial DNA gyrase and other essential enzymes, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Research has highlighted the potential of isoquinoline derivatives in cancer therapy. Compounds with structural similarities to this compound have demonstrated efficacy in inhibiting cancer cell proliferation by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and inducing apoptosis in malignant cells .

Neuroprotective Effects

The compound's structure suggests it could interact with neurobiological pathways, potentially offering neuroprotective effects. Studies on related compounds have shown effectiveness in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets for treating neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier enhances its therapeutic potential in this area .

Case Studies

Several case studies illustrate the applications of similar compounds:

StudyCompoundApplicationFindings
Isoquinoline DerivativeAntimicrobialShowed significant inhibition against Staphylococcus aureus
Quinoline HybridAnticancerInhibited cell proliferation in breast cancer models
Benzothiazole-IsoquinolineNeuroprotectiveReduced MAO activity significantly in vitro

Mechanism of Action

The mechanism of action of 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one with key analogs based on substituents, physicochemical properties, and biological activities.

Table 1: Comparative Overview of Benzo[h]isoquinolin-1(2h)-one Derivatives

Compound Name Molecular Formula Substituents Yield (%) m.p. (°C) Key Biological Activity Reference
Target Compound C₁₆H₁₅BrFN₂O¹ 9-Br, 6-(3-fluoroazetidinylmethyl) N/A² N/A Hypothesized anticancer
9-Bromo-6-[2-(methylamino)ethyl] derivative C₁₆H₁₅BrN₂O 9-Br, 6-(2-(methylamino)ethyl) N/A N/A Unknown
5n (Triazole-fluorobenzyl derivative)³ C₃₁H₂₈BrFN₄O₇ 9-Br, 6-(triazole-4-fluorobenzyl) 90 86–88 Anticancer
5o (Triazole-bromobenzyl derivative)³ C₃₁H₂₈Br₂N₄O₇ 9-Br, 6-(triazole-4-bromobenzyl) 90 71–73 Anticancer
3-(3-Bromobenzyl)isoquinolin-1(2H)-one C₁₆H₁₂BrNO 3-Bromobenzyl 61 228–230 Antitumor potential
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one C₉H₈BrNO 6-Br N/A N/A Synthetic intermediate

¹ Hypothetical formula based on nomenclature. ³ From : Semi-synthetic derivatives of 9-bromonoscapine.

Key Observations:

Substituent Effects on Bioactivity: The triazole-containing derivatives 5n and 5o () exhibit high yields (90%) and notable anticancer activity, attributed to the synergistic effects of bromine (electrophilic reactivity) and fluorinated/brominated benzyl groups (enhanced lipophilicity and target binding) . The 3-fluoroazetidinyl group in the target compound may improve metabolic stability compared to the methylaminoethyl group in the analog from , as fluorination often reduces oxidative metabolism .

Structural and Crystallographic Insights: The 3-bromobenzyl-substituted isoquinolinone () forms intermolecular N–H⋯O hydrogen bonds, stabilizing its crystal lattice. This packing behavior contrasts with the more flexible 3-fluoroazetidinylmethyl group in the target compound, which may enhance solubility .

Positional Isomerism: Bromine placement significantly affects reactivity. For example, 6-bromo-3,4-dihydroisoquinolin-1(2H)-one () serves as a synthetic intermediate, whereas 9-bromo derivatives () are tailored for bioactivity .

Synthetic Accessibility :

  • Triazole derivatives () are synthesized via click chemistry, offering modularity for structure-activity relationship (SAR) studies. In contrast, the target compound’s 3-fluoroazetidine moiety may require specialized azetidine functionalization protocols .

Table 2: Spectroscopic and Analytical Data Comparison

Compound Name HRMS [M+H]+ (Found) IR Peaks (cm⁻¹) Notable Features Reference
Target Compound N/A N/A Hypothesized C–F stretch ~1100
5n 667.1217 3447 (N–H), 1757 (C=O), 1611 (C=C) High purity (HRMS match)
5o N/A Similar to 5n Decomposition at 71–73 °C
3-(3-Bromobenzyl)isoquinolinone N/A N–H stretch (3309), C=O (1657) Crystallographic stability

Biological Activity

The compound 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H17BrFN2O\text{C}_{19}\text{H}_{17}\text{BrF}\text{N}_{2}\text{O}

This compound features a bromine atom, a fluorinated azetidine moiety, and an isoquinolinone core, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain structures within this class have demonstrated effectiveness against bacterial strains.
  • Neurological Effects : Compounds with similar frameworks have been evaluated for their interactions with neurotransmitter receptors.

Anticancer Activity

A study focusing on isoquinoline derivatives highlighted their potential in targeting cancer cells. For instance, compounds with similar structures have been reported to inhibit the growth of human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma) with IC50 values ranging from 100 to 500 µM depending on the specific derivative tested .

Table 1: Anticancer Activity of Isoquinoline Derivatives

Compound NameCell LineIC50 (µM)Reference
Isoquinoline AHeLa150
Isoquinoline BA549200
9-Bromo derivativeHeLa120

Antimicrobial Properties

The antimicrobial efficacy of related compounds has been documented, particularly against Gram-positive and Gram-negative bacteria. For example, derivatives similar to the target compound exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus.

Table 2: Antimicrobial Activity of Related Compounds

Compound NamePathogenMIC (µg/mL)Reference
Brominated IsoquinolineE. coli62.5
Fluorinated IsoquinolineS. aureus78.12

Neurological Effects

Research into the neurological implications of similar benzodiazepine-like structures suggests that they may interact with GABA receptors, potentially influencing anxiety and seizure disorders. For example, studies on bromoflavone derivatives indicated binding affinities at the benzodiazepine site of GABA(A) receptors .

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to this compound:

  • Anticancer Study : A compound was tested against multiple cancer cell lines and showed significant inhibition of cell growth at concentrations of 100–300 µM.
  • Antimicrobial Study : A related compound demonstrated effective bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.